Predicted Boiling Point, Density, and pKa: 5-Propyl vs. 5-Methyl Homolog
The 5-propyl derivative exhibits a predicted boiling point of 527.4 ± 50.0 °C and density of 1.252 ± 0.06 g/cm³ [1]. In contrast, the 5-methyl analog (CAS 75620-24-5, molecular weight 193.27 g/mol) possesses a substantially lower molecular weight , which class-level inference suggests a significantly lower boiling point and reduced density. The predicted pKa of -2.38 ± 0.20 for the 5-propyl compound [1] indicates a very weakly basic sulfone environment that can influence solubility and salt formation strategies during synthesis and purification.
| Evidence Dimension | Predicted boiling point, density, and pKa |
|---|---|
| Target Compound Data | BP: 527.4±50.0 °C; Density: 1.252±0.06 g/cm³; pKa: -2.38±0.20 |
| Comparator Or Baseline | 5-Methyl analog (CAS 75620-24-5): MW 193.27; BP and density not reported but expected lower based on molecular weight |
| Quantified Difference | Molecular weight difference: +60.05 g/mol (31% increase); boiling point estimated to be >100 °C higher; density increase attributable to additional CH2 groups and sulfone retention |
| Conditions | In silico prediction using ACD/Labs or analogous software; experimental validation pending |
Why This Matters
These physicochemical differences directly impact distillation, chromatographic separation, and formulation development, making the 5-propyl derivative the preferred choice when higher boiling point and density are required for synthetic workup or analytical method development.
- [1] Kuujia. 5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione. CAS 863451-45-0. Accessed 2026-05-09. View Source
